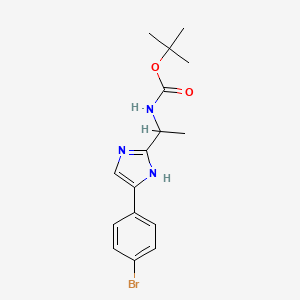
Tert-butyl (1-(5-(4-bromophenyl)-1H-imidazol-2-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is a synthetic organic compound with the molecular formula C16H22BrN3O2. This compound is characterized by the presence of a tert-butyl carbamate group, a bromophenyl group, and an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Bromination: The bromophenyl group is introduced through a bromination reaction, where a phenyl group is treated with bromine in the presence of a catalyst.
Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted imidazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced imidazole derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The bromophenyl group can participate in π-π interactions with aromatic amino acids in proteins, enhancing binding affinity. The carbamate group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate
- tert-Butyl (4-bromobenzyl)carbamate
- N-(4-Bromophenyl)-3-oxobutanamide
Uniqueness
tert-Butyl N-{1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethyl}carbamate is unique due to the presence of both an imidazole ring and a bromophenyl group, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C16H20BrN3O2 |
|---|---|
Molecular Weight |
366.25 g/mol |
IUPAC Name |
tert-butyl N-[1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C16H20BrN3O2/c1-10(19-15(21)22-16(2,3)4)14-18-9-13(20-14)11-5-7-12(17)8-6-11/h5-10H,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
GYVCSDFBBDGGPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















